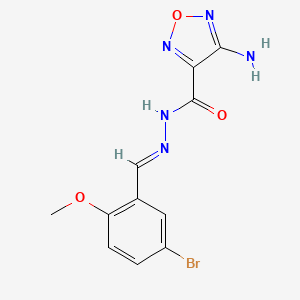

4-amino-N'-(5-bromo-2-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

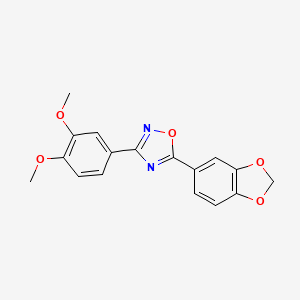

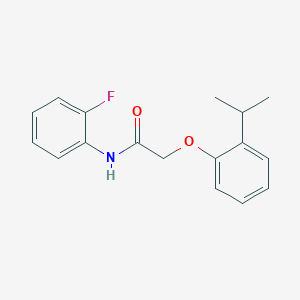

This compound belongs to a class of substances known for their diverse applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. It contains structural motifs such as oxadiazole and carbohydrazide, which are of interest due to their potential biological activities and functional material properties.

Synthesis Analysis

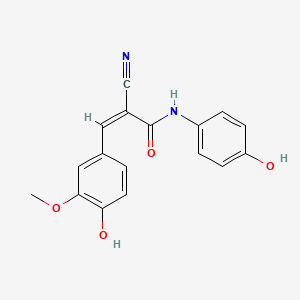

The synthesis of similar compounds involves the condensation of corresponding aldehydes and hydrazides in the presence of various catalysts or under reflux conditions. For example, Zhu and Qiu (2011) detailed the synthesis of Schiff bases by reacting 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide, showcasing a method that could be analogous to the synthesis of the compound (Mei-An Zhu & X. Qiu, 2011).

Molecular Structure Analysis

X-ray crystallography is a primary tool for analyzing the molecular structure, providing detailed information on the arrangement of atoms within a molecule and their stereochemistry. For instance, compounds synthesized by Zhu and Qiu were characterized using X-ray single crystal determination, which could similarly apply to understand the molecular structure of "4-amino-N'-(5-bromo-2-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide" (Mei-An Zhu & X. Qiu, 2011).

Scientific Research Applications

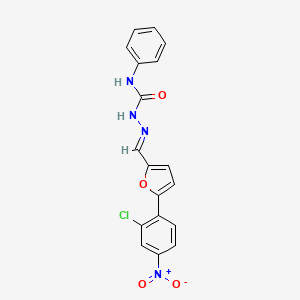

Synthesis and Anticancer Activity

One research avenue involves the synthesis of derivatives similar to 4-amino-N'-(5-bromo-2-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide and their evaluation for anticancer activities. For instance, compounds synthesized by reacting 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one with various aromatic aldehydes were screened for anticancer activity against a range of cancer types. These studies revealed significant potential in non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

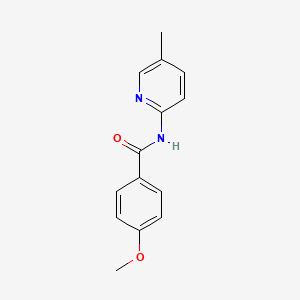

Antineoplastic Activity

Another study synthesized indolyl-1,3,4-oxadiazole and indolyl-1,2,4-triazole derivatives using a key intermediate that shares structural features with the compound of interest. Some of these new compounds were evaluated for their antineoplastic activity, indicating the potential of such derivatives in cancer therapy (Farghaly, Haider, & Lee, 2012).

Photodynamic Therapy for Cancer

Research has also been conducted on new zinc phthalocyanine derivatives substituted with Schiff base groups containing new benzenesulfonamide derivatives for their photophysical and photochemical properties. These properties are crucial for applications in photodynamic therapy, demonstrating the compound's potential as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antibacterial Activities

Compounds similar to this compound have been synthesized and tested for their antimicrobial activity. For example, new 2-amino-1,3,4-oxadiazole derivatives were evaluated for anti-Salmonella typhi activity, showing significant potential as antimicrobial agents (Salama, 2020).

Antiproliferative Activity

Another research area explores the antiproliferative effects of 2,5-disubstituted-1,3,4-oxadiazoles containing trifluoromethyl benzenesulfonamide moiety. These studies highlight the compounds' efficacy against various human cancer cell lines, suggesting their potential use in developing anticancer therapies (Prasanna Kumar, Mohana, Mallesha, & Veeresh, 2014).

properties

IUPAC Name |

4-amino-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5O3/c1-19-8-3-2-7(12)4-6(8)5-14-15-11(18)9-10(13)17-20-16-9/h2-5H,1H3,(H2,13,17)(H,15,18)/b14-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMYYLFBYPVYMT-LHHJGKSTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=NON=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=NON=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[(2-ethyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5505133.png)

![4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)

![5-[(5-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5505140.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5505149.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505155.png)

![8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505180.png)

![1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5505191.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5505195.png)

![1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5505233.png)